![molecular formula C17H20N4O5S B2585853 benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903093-09-3](/img/structure/B2585853.png)
benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Overview
Description
The compound “benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Scientific Research Applications
Peroxy Intermediates in Photosensitized Oxygenation
A study by Andō et al. (1980) discusses competitive oxidations by intermediates produced in the photosensitized oxygenation of diethyl sulfide and phenylbenzoyl diazomethane, indicating the electrophilic character of diphenyl sulfides oxidizing intermediates. This could suggest applications in synthetic organic chemistry, particularly in oxidations involving sulfide and diazo compounds (Andō, Kabe, & Mivazaki, 1980).
Synthesis and Properties of Polybenzoxazine Membranes
Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, indicating its utility in producing proton exchange membranes for direct methanol fuel cells. The study highlights the membrane's high proton conductivity and low methanol permeability, showcasing potential applications in fuel cell technology (Yao et al., 2014).
Selective Synthesis of Benzodiazepines and Quinoxalines
Zhan et al. (2019) presented a method for the synthesis of benzodiazepines and quinoxalines from aromatic aldehyde and o-phenylenediamine, suggesting applications in medicinal chemistry for creating various pharmacologically active compounds (Zhan et al., 2019).
Antimicrobial Activity of Benzimidazole Derivatives
El-Meguid (2014) explored the synthesis and antimicrobial activity of amino acids and sulfamoyl derivatives attached to benzimidazole moieties, indicating the potential use of such compounds in developing new antimicrobial agents (El-Meguid, 2014).
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-19-10-16(18-11-19)27(23,24)21-6-2-5-20(7-8-21)17(22)13-3-4-14-15(9-13)26-12-25-14/h3-4,9-11H,2,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUGWOWZCPNBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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